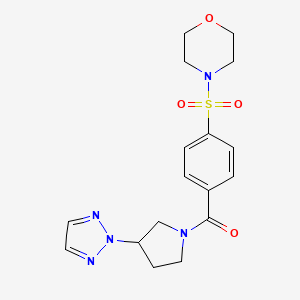

(3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C17H21N5O4S and its molecular weight is 391.45. The purity is usually 95%.

BenchChem offers high-quality (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung

Der 1,2,3-Triazol-Kern des Moleküls macht es zu einem attraktiven Gerüst für die Medikamentenentwicklung. Seine hohe chemische Stabilität, sein aromatischer Charakter und seine Fähigkeit zur Wasserstoffbrückenbindung tragen zu seiner Eignung als Baustein für neuartige Pharmazeutika bei. Mehrere medizinische Wirkstoffe, die einen 1,2,3-Triazol-Baustein enthalten, sind bereits auf dem Markt, darunter Antikonvulsiva, Antibiotika und Krebsmedikamente .

Fluoreszenzbildgebung und Materialwissenschaften

Die fluoreszierenden Eigenschaften des Moleküls ermöglichen seinen Einsatz als Sonde in bildgebenden Verfahren. Darüber hinaus trägt es zur Entwicklung funktionaler Materialien bei, wie z. B. Sensoren, lumineszierende Polymere und Nanomaterialien.

Zusammenfassend lässt sich sagen, dass die vielfältigen Anwendungen dieses Moleküls die Bereiche Arzneimittelforschung, organische Synthese, Polymerchemie, supramolekulare Chemie, Biokonjugation, chemische Biologie, Fluoreszenzbildgebung und Materialwissenschaften umfassen. Seine einzigartige Struktur und Reaktivität inspirieren weiterhin innovative Forschung in all diesen Bereichen . Wenn Sie weitere Details benötigen oder zusätzliche Anwendungen erkunden möchten, zögern Sie bitte nicht, zu fragen! 😊

Wirkmechanismus

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It’s known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Compounds with similar structures have been found to affect a broad range of biochemical pathways due to their diverse biological activities . These activities can lead to downstream effects that influence various physiological processes.

Result of Action

Based on similar compounds, it can be inferred that the compound may have a wide range of effects due to its potential interaction with multiple receptors .

Biologische Aktivität

Overview

The compound (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a novel organic molecule characterized by its unique structural components: a triazole ring, a pyrrolidine moiety, and a morpholinosulfonyl group. This combination suggests potential diverse biological activities, particularly in medicinal chemistry and pharmacology.

Structural Features

The structural features of this compound contribute significantly to its biological activity:

- Triazole Ring : Known for its role in various biological processes, including antimicrobial and anticancer activities.

- Pyrrolidine Moiety : Provides structural rigidity and enhances interaction with biological targets.

- Morpholinosulfonyl Group : Increases solubility and may enhance binding affinity to specific receptors or enzymes.

The biological activity of the compound is primarily attributed to its interaction with specific enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Modulation : It could act as an antagonist or agonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Research has demonstrated the promising biological activities of triazole-containing compounds in various contexts. Below are key findings related to the compound's activity:

Anticancer Activity

A study focusing on triazole derivatives highlighted their potential as anti-lung cancer agents. The compound exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer), with an IC50 value indicating effectiveness comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| (3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | A549 | 27.89 | |

| Chrysin | A549 | 8.80 |

Antimicrobial Activity

The triazole ring is also associated with antimicrobial properties. Compounds structurally similar to the target compound have shown broad-spectrum activity against various pathogens. The mechanism often involves disruption of cell wall synthesis or inhibition of nucleic acid synthesis.

Case Studies

-

Case Study on Lung Cancer :

- A series of triazole derivatives were synthesized and tested against lung cancer cell lines. The results indicated that modifications in substituents significantly affected the cytotoxicity profiles. The most active compounds demonstrated IC50 values lower than traditional chemotherapeutics like cisplatin.

-

Case Study on Antifungal Activity :

- Research on similar triazole compounds revealed their efficacy against fungal infections by targeting the enzyme CYP51, which is crucial for ergosterol biosynthesis in fungi. The docking studies suggested that these compounds fit well into the active site of the enzyme, indicating a strong potential for antifungal applications.

Eigenschaften

IUPAC Name |

(4-morpholin-4-ylsulfonylphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c23-17(20-8-5-15(13-20)22-18-6-7-19-22)14-1-3-16(4-2-14)27(24,25)21-9-11-26-12-10-21/h1-4,6-7,15H,5,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAAZEMNPFNGDOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.